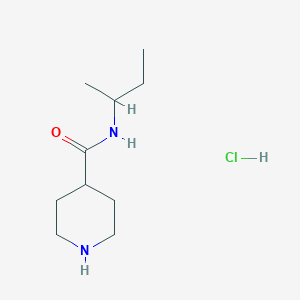

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride

Description

Structural Isomerism

The compound exhibits two primary forms of isomerism:

- Positional Isomerism :

- Variations in the carboxamide group’s position on the piperidine ring (e.g., 2- or 3-piperidinecarboxamide derivatives) yield distinct structural isomers. Examples include:

Stereochemical Features

- Chirality in the sec-butyl group : The sec-butyl substituent introduces a stereocenter at the second carbon of the butyl chain. The compound can exist as two enantiomers (R and S configurations).

- Piperidine ring conformation : The piperidine ring typically adopts a chair conformation , with the carboxamide group occupying an equatorial position to minimize steric strain.

Properties

IUPAC Name |

N-butan-2-ylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-3-8(2)12-10(13)9-4-6-11-7-5-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURROUTXMODVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1609400-92-1 | |

| Record name | 4-Piperidinecarboxamide, N-(1-methylpropyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-92-8 | |

| Record name | 4-Piperidinecarboxamide, N-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride typically involves the reaction of sec-butylamine with 4-piperidone, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride with key analogs:

*Note: [884497-62-5] refers to the free base; hydrochloride form is inferred.

Key Observations :

- Otenabant Hydrochloride is significantly larger due to aromatic substituents, enhancing its binding affinity to cannabinoid receptors (CB1) .

- N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl replaces the carboxamide with an amine, altering hydrogen-bonding capacity and receptor selectivity .

Biological Activity

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sec-butyl group and a carboxamide functional group. Its molecular formula is C₁₁H₁₈ClN₃O, with a molecular weight of approximately 233.73 g/mol. The presence of the piperidine ring is significant as it contributes to the compound's ability to interact with various biological targets.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This can lead to alterations in metabolic pathways that are crucial for disease progression.

- Receptor Modulation : It may interact with neurotransmitter receptors, particularly dopamine receptors, influencing dopaminergic signaling pathways. This property positions it as a candidate for therapeutic applications in neuropharmacology.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound has shown promising antibacterial properties against Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Its effective concentration ranges from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin .

- Neuropharmacological Effects : The compound's interaction with dopamine D3 receptors suggests potential applications in treating substance abuse disorders. Studies have indicated that it can influence dopaminergic signaling, which is critical in addiction mechanisms.

- Analgesic and Anti-inflammatory Properties : Investigations into the analgesic effects have revealed that this compound may possess anti-inflammatory properties, making it relevant for pain management therapies .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Effective Concentration (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | MRSA | 0.78 - 3.125 | |

| Neuropharmacological | Dopamine D3 Receptor | N/A | |

| Analgesic | Inflammatory Pathways | N/A |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant bactericidal activity against MRSA and Enterococcus faecium at low concentrations, highlighting its potential as an alternative treatment for resistant infections .

Case Study: Neuropharmacological Implications

In preclinical models, the compound exhibited selective binding to dopamine D3 receptors, suggesting its utility in developing therapies for addiction-related disorders. The modulation of dopaminergic pathways indicates a promising avenue for further research in neuropharmacology.

Q & A

Q. What are the recommended synthetic routes for N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a two-step process: (1) coupling of 4-piperidinecarboxylic acid with sec-butylamine using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane under nitrogen atmosphere, and (2) subsequent hydrochloride salt formation via HCl gas bubbling in ethanol. Key parameters include maintaining a temperature of 0–5°C during coupling to minimize side reactions and using a molar ratio of 1:1.2 (acid:amine) to improve yield. Purity can be enhanced via recrystallization from ethanol/ether (v/v 3:1) . Optimization Tips :

- Monitor reaction progress by TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

- Use inert atmosphere to prevent oxidation of the piperidine ring .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : A combination of spectral and chromatographic methods ensures structural confirmation and purity assessment:

Q. What solubility profiles and formulation considerations are relevant for in vitro assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays:

- Prepare stock solutions in DMSO (10 mM) and dilute in buffer (final DMSO ≤0.1%).

- Filter-sterilize (0.22 μm) before cell culture use.

- Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25 |

| Ethanol | 15 |

| PBS (pH 7.4) | <1 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., receptor binding vs. functional assays) may arise from assay conditions or cellular models. Strategies include:

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based cAMP assays.

- Control Experiments : Assess off-target effects via kinase profiling panels (e.g., Eurofins KinaseScan®).

- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions .

Q. What computational strategies support structure-activity relationship (SAR) studies for piperidinecarboxamide derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., σ-1 or opioid receptors) to predict binding modes. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the sec-butyl chain.

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and electrostatic potential maps to predict bioavailability .

Q. How does the hydrochloride salt form impact stability under long-term storage?

- Methodological Answer : The hydrochloride salt enhances stability by reducing hygroscopicity. Storage guidelines:

- Temperature : –20°C in sealed, argon-flushed vials.

- Degradation Monitoring : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis. Typical degradation products include free base (via HCl loss) and oxidation byproducts .

Q. What enantiomer separation methods are applicable to this compound?

- Methodological Answer : Chiral resolution can be achieved via:

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol 85:15, 1 mL/min); retention times differ by 2–3 minutes for enantiomers.

- Crystallization : Diastereomeric salt formation with L-tartaric acid in ethanol .

Data Contradiction Analysis

Q. How should researchers address variability in cytotoxicity results across cell lines?

- Methodological Answer : Variability may stem from differences in membrane permeability or metabolic enzymes. Mitigation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.